

Experimental procedure for the synthesis of 4-Acetyl-1-methyl-1-cyclohexene.

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Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

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Application Note and Protocol: Synthesis of 4-Acetyl-1-methyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of **4-Acetyl-1-methyl-1-cyclohexene**, a valuable ketone intermediate in organic synthesis.^[1] The primary synthetic route described is the Diels-Alder reaction between isoprene and methyl vinyl ketone.

Reaction Scheme

The synthesis proceeds via a [4+2] cycloaddition reaction, a powerful method for the formation of six-membered rings.^[2] Isoprene acts as the conjugated diene, while methyl vinyl ketone serves as the dienophile.

Caption: Diels-Alder reaction of isoprene and methyl vinyl ketone.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of **4-Acetyl-1-methyl-1-cyclohexene**.

Materials and Equipment

- Isoprene (2-methyl-1,3-butadiene), freshly distilled

- Methyl vinyl ketone, stabilized
- Toluene, anhydrous
- Hydroquinone (inhibitor)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Heating mantle with stirrer
- Distillation apparatus
- Standard laboratory glassware
- Rotary evaporator
- NMR spectrometer
- GC-MS instrument
- FTIR spectrometer

Procedure

1. Reaction Setup

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isoprene (e.g., 0.2 mol) and a small amount of hydroquinone (inhibitor, ~100 mg).
- Add anhydrous toluene (e.g., 100 mL) to the flask.
- In a dropping funnel, place methyl vinyl ketone (e.g., 0.1 mol).

2. Reaction

- Heat the flask containing isoprene to a gentle reflux.

- Add the methyl vinyl ketone dropwise to the refluxing solution over a period of 30 minutes.
- After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification

- Allow the reaction mixture to cool to room temperature.
- Remove the toluene solvent using a rotary evaporator.
- The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for **4-Acetyl-1-methyl-1-cyclohexene** (approximately 85-88 °C at 22 mmHg).

4. Characterization

- The purified product should be a colorless to pale yellow liquid.[\[1\]](#)
- Obtain ^1H NMR, ^{13}C NMR, and Mass spectra for structural confirmation.
- An FTIR spectrum can also be obtained to identify the carbonyl and alkene functional groups.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized **4-Acetyl-1-methyl-1-cyclohexene**.

Table 1: Reagent and Product Quantities (Illustrative)

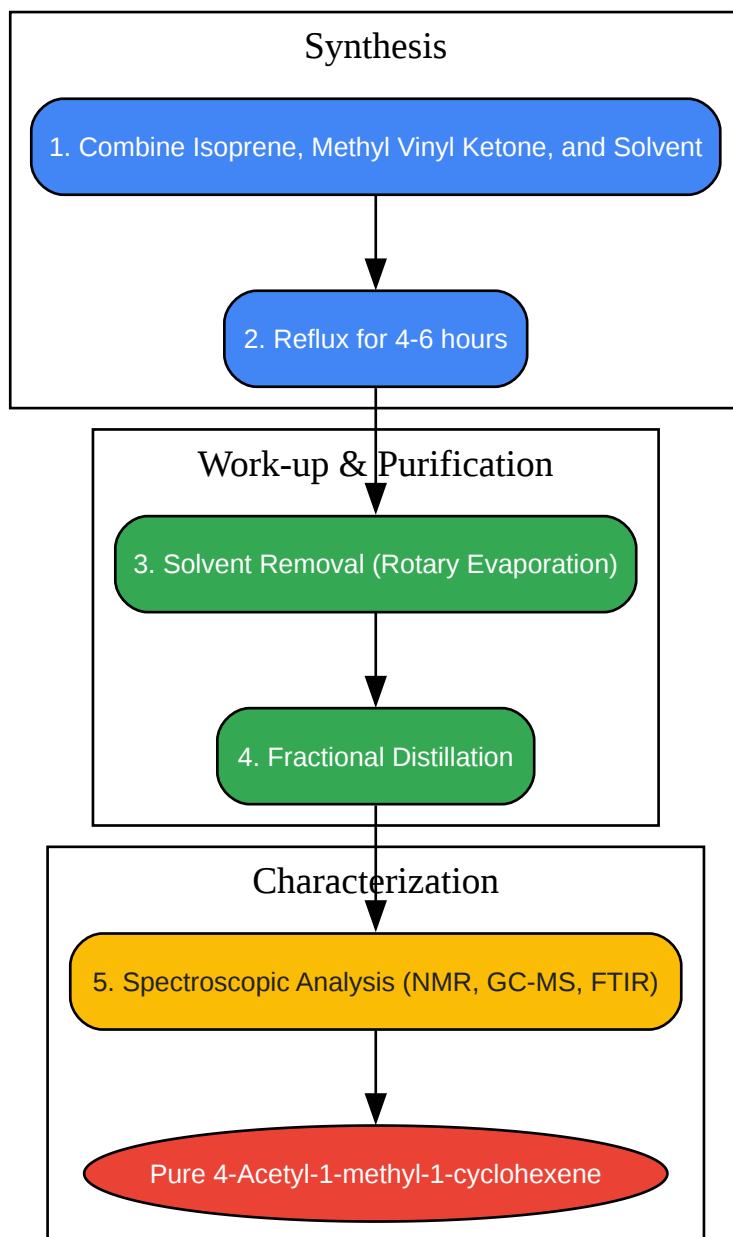
Compound	Molecular Weight (g/mol)	Moles (mol)	Volume (mL)	Density (g/mL)
Isoprene	68.12	0.2	19.0	0.681
Methyl Vinyl Ketone	70.09	0.1	8.6	0.864
4-Acetyl-1-methyl-1-cyclohexene	138.21	(Theoretical) 0.1	-	0.944

Table 2: Spectroscopic Data for **4-Acetyl-1-methyl-1-cyclohexene**

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)	Mass Spectrometry (EI, 70eV)
δ (ppm)Assignment	δ (ppm)	m/z (% relative intensity)
5.31 (s, 1H)	211.99	138 (M+, 100)
2.50-2.39 (m, 1H)	133.77	123 (50)
2.16-1.84 (m, 6H)	119.23	95 (78)
2.10 (s, 3H)	47.20	67 (36)
1.58 (s, 3H)	29.46	43 (32)
27.92		
27.02		
24.87		
23.36		
Source: ChemicalBook[3]		

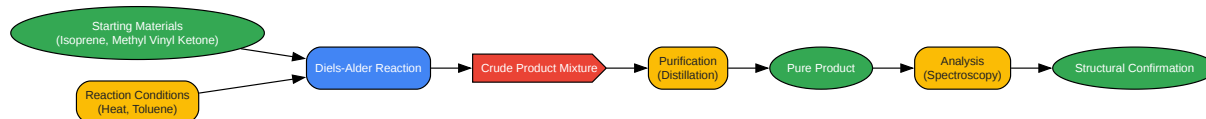
Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.



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Caption: Experimental workflow for the synthesis of **4-Acetyl-1-methyl-1-cyclohexene**.



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Caption: Logical relationship of the synthesis and analysis steps.

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References

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